4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
CAS No.: 1706435-13-3
Cat. No.: VC3028153
Molecular Formula: C7H5Cl2FO3S
Molecular Weight: 259.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706435-13-3 |
|---|---|
| Molecular Formula | C7H5Cl2FO3S |
| Molecular Weight | 259.08 g/mol |
| IUPAC Name | 4-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5Cl2FO3S/c1-13-7-4(8)2-3-5(6(7)10)14(9,11)12/h2-3H,1H3 |
| Standard InChI Key | IODDOHBILDLMNP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl |
| Canonical SMILES | COC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl |
Introduction
Identification and Basic Properties
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is a substituted benzenesulfonyl chloride characterized by multiple functional groups attached to a benzene ring. It serves as a versatile intermediate in organic synthesis, particularly for creating complex molecular structures in pharmaceutical and agrochemical applications.
Identification Data
The compound is primarily identified through the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1706435-13-3 |
| Chemical Name | 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride |
| Synonyms | Benzenesulfonyl chloride, 4-chloro-2-fluoro-3-methoxy- |
| Molecular Formula | C7H5Cl2FO3S |
| Molecular Weight | 259.08 g/mol |
Structural Characteristics
The compound features a benzene ring with four key substituents:
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Chlorine atom at position 4
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Fluorine atom at position 2
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Methoxy group at position 3
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Sulfonyl chloride group (SO2Cl)
This particular arrangement of functional groups contributes to its unique reactivity profile and utility in organic synthesis. The presence of both electron-withdrawing groups (chlorine, fluorine, sulfonyl chloride) and an electron-donating group (methoxy) creates a distinctive electronic distribution across the molecule.
Physical and Chemical Properties
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride possesses several notable physical and chemical properties that influence its handling, storage, and application in chemical synthesis.
Physical Properties
The key physical properties of the compound are summarized in the following table:
Chemical Properties
As a sulfonyl chloride derivative, this compound exhibits several characteristic chemical properties:
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Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles, making it valuable for various coupling reactions.
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Electrophilicity: The carbon adjacent to the sulfonyl group is electrophilic and susceptible to nucleophilic attack.
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Stability: Generally sensitive to moisture and prone to hydrolysis, requiring appropriate handling and storage conditions.
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Solubility: Typically soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but poorly soluble in water.
The compound's SMILES notation is COc1c(ccc(c1F)S(=O)(=O)Cl)Cl, which provides a linear representation of its molecular structure .
Applications and Utility
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride serves as a versatile building block in organic synthesis, with applications primarily in the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
In pharmaceutical synthesis, this compound can be used for:
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Formation of sulfonamides, which are important pharmacophores in many drugs.
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Preparation of sulfonate esters as protecting groups or leaving groups in complex synthetic sequences.
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Synthesis of specialized drug intermediates that require precisely positioned halogen and methoxy substituents.
The specific arrangement of substituents on the benzene ring makes this compound particularly valuable for the synthesis of targeted pharmaceutical compounds requiring these structural features.
Agrochemical Applications
In agrochemical development, the compound may serve as a precursor for:
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Herbicide and pesticide intermediates.
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Fungicidal agents containing sulfonamide or sulfonate functional groups.
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Plant growth regulators with specific activity profiles.
Chemical Reactions
The sulfonyl chloride functional group participates in several types of chemical transformations:
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Nucleophilic substitution reactions with amines to form sulfonamides.
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Reactions with alcohols to form sulfonate esters.
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Reduction reactions to form thiols or other sulfur-containing derivatives.
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Coupling reactions in the presence of appropriate catalysts.
These reactions enable the incorporation of the 4-chloro-2-fluoro-3-methoxybenzene moiety into more complex molecular structures.
| Hazard Statement | Code | Description |
|---|---|---|
| H303 | May be harmful if swallowed | |
| H313 | May be harmful in contact with skin | |
| H333 | May be harmful if inhaled |
Related Compounds and Comparative Analysis
4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride belongs to a family of substituted benzenesulfonyl chlorides, several of which share similar structural features and applications.
Structurally Related Compounds
Several related compounds differ in the position or identity of substituents on the benzene ring:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride | 1214350-99-8 | C7H6ClFO3S | No chlorine at position 4 |
| 3-Fluoro-4-methoxybenzenesulfonyl chloride | 67475-55-2 | C7H6ClFO3S | Different arrangement of fluorine and methoxy groups |
| 6-Chloro-2-fluoro-3-methylbenzoyl chloride | 261762-81-6 | C8H5Cl2FO | Contains benzoyl chloride instead of sulfonyl chloride |
Functional Comparison
The substitution pattern on 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride influences its reactivity and application profile compared to related compounds:
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The chlorine at position 4 affects the electronic distribution across the benzene ring, potentially influencing reactivity patterns.
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The combination of electron-withdrawing groups (chlorine, fluorine) and an electron-donating group (methoxy) creates a unique electronic environment.
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The sulfonyl chloride group provides a versatile handle for further functionalization through various nucleophilic substitution reactions.
This particular substitution pattern may be specifically required for certain pharmaceutical or agrochemical applications where precise positioning of functional groups is critical for biological activity or synthetic utility.
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